molecular formula C18H17ClN2O3S B15133444 Ethyl 3-(4-chlorophenyl)-4-cyano-5-morpholinothiophene-2-carboxylate CAS No. 1184915-94-3

Ethyl 3-(4-chlorophenyl)-4-cyano-5-morpholinothiophene-2-carboxylate

Cat. No.: B15133444
CAS No.: 1184915-94-3
M. Wt: 376.9 g/mol
InChI Key: NQAKGVMCKYUVNV-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)-4-cyano-5-morpholinothiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a thiophene ring substituted with a cyano group, a morpholine ring, and an ethyl ester group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-chlorophenyl)-4-cyano-5-morpholinothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction involving a suitable halogenated precursor.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chlorophenyl)-4-cyano-5-morpholinothiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 3-(4-chlorophenyl)-4-cyano-5-morpholinothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-chlorophenyl)-4-cyano-5-morpholinothiophene-2-carboxylate involves its interaction with specific molecular targets. The cyano group and the morpholine ring are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of specific biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-bromophenyl)-4-cyano-5-morpholinothiophene-2-carboxylate
  • Ethyl 3-(4-fluorophenyl)-4-cyano-5-morpholinothiophene-2-carboxylate
  • Ethyl 3-(4-methylphenyl)-4-cyano-5-morpholinothiophene-2-carboxylate

Uniqueness

Ethyl 3-(4-chlorophenyl)-4-cyano-5-morpholinothiophene-2-carboxylate is unique due to the presence of the chloro-substituted phenyl ring, which imparts distinct electronic properties. This substitution can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

1184915-94-3

Molecular Formula

C18H17ClN2O3S

Molecular Weight

376.9 g/mol

IUPAC Name

ethyl 3-(4-chlorophenyl)-4-cyano-5-morpholin-4-ylthiophene-2-carboxylate

InChI

InChI=1S/C18H17ClN2O3S/c1-2-24-18(22)16-15(12-3-5-13(19)6-4-12)14(11-20)17(25-16)21-7-9-23-10-8-21/h3-6H,2,7-10H2,1H3

InChI Key

NQAKGVMCKYUVNV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)N2CCOCC2)C#N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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